molecular formula C19H20ClNO2 B5780193 1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide

1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide

Cat. No.: B5780193
M. Wt: 329.8 g/mol
InChI Key: IJUKYDRVEWCRPC-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide is a synthetic organic compound characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a cyclopentanecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization using cyclopentanone under acidic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(4-hydroxyphenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide.

    Reduction: Formation of 1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanol.

    Substitution: Formation of 1-(4-substituted phenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-N-(2-hydroxyphenyl)cyclopentanecarboxamide
  • 1-(4-bromophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide
  • 1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide

Uniqueness: 1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both a chlorophenyl and a methoxyphenyl group allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-23-17-7-3-2-6-16(17)21-18(22)19(12-4-5-13-19)14-8-10-15(20)11-9-14/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUKYDRVEWCRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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